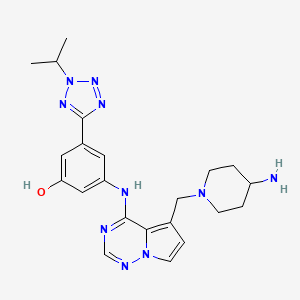

BMS-901715

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28N10O |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

3-[[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]amino]-5-(2-propan-2-yltetrazol-5-yl)phenol |

InChI |

InChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26) |

InChI Key |

CNACSDYVLFCDEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-901715

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-901715 is a potent and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors, transporters, and synaptic vesicles. The dysregulation of AAK1 activity has been implicated in the pathophysiology of several disorders, with a significant focus on neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical validation.

Core Mechanism of Action: Inhibition of AAK1 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of AAK1. By binding to the kinase domain of AAK1, this compound prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the adaptor protein 2 (AP2) complex. This inhibitory action disrupts the normal functioning of the CME machinery.

Quantitative Potency Data

This compound demonstrates high potency against its primary target, AAK1. The available quantitative data for its inhibitory activity is summarized below.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | AAK1 | Biochemical Kinase Assay | 3.3[1][2][3] |

Signaling Pathway: Modulation of Clathrin-Mediated Endocytosis

This compound exerts its cellular effects by modulating the AAK1-mediated signaling pathway, which is integral to clathrin-mediated endocytosis. AAK1's role is to phosphorylate the μ2 subunit of the AP2 complex, a key event in the maturation of clathrin-coated pits.

Signaling Pathway Diagram

Caption: AAK1-mediated signaling in clathrin-mediated endocytosis and its inhibition by this compound.

Therapeutic Rationale in Neuropathic Pain

Preclinical studies have established a strong rationale for targeting AAK1 in the treatment of neuropathic pain. The mechanism is believed to involve the modulation of neuronal signaling and receptor trafficking in pain-processing pathways. The antinociceptive effects of AAK1 inhibition are linked to the α2-adrenergic signaling pathway, a known modulator of pain.

Preclinical Efficacy in Neuropathic Pain Models

The efficacy of AAK1 inhibitors has been evaluated in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models. While specific dose-response data for this compound is not publicly available, studies on potent and selective AAK1 inhibitors have demonstrated a dose-dependent reversal of pain-like behaviors.

| Animal Model | Pain-like Behavior | Effect of AAK1 Inhibition |

| Chronic Constriction Injury (Rat) | Mechanical Allodynia, Thermal Hyperalgesia | Dose-dependent reversal |

| Spinal Nerve Ligation (Mouse) | Mechanical Allodynia | Dose-dependent reversal |

Experimental Protocols

Biochemical AAK1 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a test compound against AAK1.

Objective: To determine the IC50 value of an inhibitor against AAK1 kinase.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1-specific peptide substrate (e.g., derived from the μ2 subunit of AP2)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the AAK1 enzyme to each well.

-

Add the AAK1 peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes a common surgical procedure to induce neuropathic pain in rats.

Objective: To create a model of peripheral nerve injury that results in chronic pain behaviors.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

Wound clips or sutures

Procedure:

-

Anesthetize the rat using isoflurane.

-

Make a small skin incision at the mid-thigh level of one hind limb.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the sciatic nerve trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.[4][5][6]

-

Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb. The ligatures should constrict the nerve without arresting epineural blood flow.[4]

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.

-

Assess pain-like behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a novel AAK1 inhibitor.

Caption: A representative experimental workflow for the preclinical development of an AAK1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of AAK1 that modulates clathrin-mediated endocytosis by preventing the phosphorylation of the μ2 subunit of the AP2 complex. This mechanism of action has shown significant promise in preclinical models of neuropathic pain, suggesting that AAK1 is a viable therapeutic target for this debilitating condition. Further investigation into the kinase selectivity and in vivo efficacy of this compound will be crucial in determining its clinical potential. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of AAK1 inhibitors in drug discovery and development.

References

The Discovery and Development of BMS-901715: A Potent and Selective AAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of BMS-901715, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders due to its role in critical signaling pathways. This document details the quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound and related compounds.

Introduction to AAK1 and its Therapeutic Potential

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] AAK1 is highly expressed in the brain and heart.[1] Its involvement in various signaling pathways, including the Notch, WNT, and CDK pathways, has implicated it in a range of pathologies.[2][3][4]

Dysregulation of AAK1 activity has been linked to several neurological and psychiatric conditions, including:

-

Alzheimer's disease

-

Parkinson's disease

-

Schizophrenia

-

Amyotrophic lateral sclerosis (ALS)

The development of selective AAK1 inhibitors therefore represents a novel therapeutic strategy for these debilitating diseases.

Discovery of this compound

This compound was identified as a potent and selective AAK1 inhibitor through extensive research and development efforts. The discovery process involved the screening of numerous compounds to identify a lead candidate with desirable potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrates high potency against AAK1, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50).

| Compound | IC50 (nM) for AAK1 | Reference |

| This compound | 3.3 | [1] |

AAK1 Signaling Pathways

AAK1 is a key regulator in several signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of AAK1 inhibitors and their therapeutic effects.

Clathrin-Mediated Endocytosis Pathway

AAK1's primary role is in the regulation of clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the AP-2 adaptor complex, a critical step in the formation of clathrin-coated pits and vesicles.

Caption: AAK1 phosphorylates the AP-2 complex, initiating clathrin-mediated endocytosis.

WNT Signaling Pathway

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It promotes the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6.

Caption: AAK1 negatively regulates WNT signaling by promoting LRP6 endocytosis.

Preclinical Development and In Vivo Efficacy

The therapeutic potential of AAK1 inhibition has been evaluated in various preclinical animal models of neuropathic pain. A related compound, BMS-986176/LX-9211, has shown significant promise in these models.

Animal Models of Neuropathic Pain

Several rodent models are utilized to mimic the symptoms of human neuropathic pain, including:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

-

Spinal Nerve Ligation (SNL): Involves tight ligation of one or more spinal nerves.

-

Streptozotocin (STZ)-induced Diabetic Neuropathy: A model for painful diabetic neuropathy.

Efficacy of AAK1 Inhibition in Neuropathic Pain Models

BMS-986176/LX-9211, a close analog of this compound, has demonstrated efficacy in reducing pain-like behaviors in these models.

| Compound | Animal Model | Efficacy Endpoint | Result |

| BMS-986176/LX-9211 | Rat CCI Model | Reversal of tactile allodynia | Significant reduction in paw withdrawal threshold |

| BMS-986176/LX-9211 | Rat STZ Model | Reversal of mechanical hyperalgesia | Significant increase in paw withdrawal latency |

Clinical Development of AAK1 Inhibitors

The promising preclinical data for AAK1 inhibitors has led to their advancement into clinical trials. BMS-986176/LX-9211 is currently in Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1.

Principle: A kinase assay is performed using recombinant AAK1, a suitable substrate (e.g., a peptide derived from the μ2 subunit of AP-2), and radiolabeled ATP ([γ-33P]ATP). The amount of incorporated radiolabel into the substrate is measured in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate peptide

-

[γ-33P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

Test compound (e.g., this compound)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the test compound dilutions, AAK1 enzyme, and the substrate peptide.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the efficacy of a test compound in a rodent model of peripheral nerve injury-induced neuropathic pain.

Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Surgically expose the common sciatic nerve in one hind limb.

-

Place four loose chromic gut ligatures around the nerve, proximal to the trifurcation.

-

Close the incision in layers.

-

Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Assess baseline pain sensitivity using the von Frey test.

-

Administer the test compound or vehicle to the animals.

-

Measure the paw withdrawal threshold at various time points after drug administration using the von Frey test.

von Frey Test for Mechanical Allodynia

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

A positive response is recorded when the animal briskly withdraws its paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Conclusion

This compound is a potent and selective inhibitor of AAK1 with significant potential for the treatment of neuropathic pain and other neurological disorders. The comprehensive preclinical and ongoing clinical development of related AAK1 inhibitors underscore the therapeutic promise of targeting this kinase. Further research will continue to elucidate the full therapeutic utility of this class of compounds.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolotriazine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibitors

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolotriazine-Based Kinase Inhibitors, with a Focus on the AAK1 Inhibitor BMS-901715

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2]triazine heterocyclic system has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This core structure has been successfully utilized by Bristol-Myers Squibb and other research groups to develop clinical candidates targeting a range of kinases implicated in oncology, immunology, and neurology. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this important class of compounds, with a special focus on this compound, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).

The Pyrrolotriazine Core: A Versatile Kinase Hinge-Binder

The pyrrolo[2,1-f][1][2]triazine nucleus serves as an effective bioisostere for the adenine (B156593) ring of ATP, enabling it to bind to the highly conserved hinge region of the kinase ATP-binding pocket.[3] X-ray crystallography studies have revealed that this scaffold typically forms key hydrogen bond interactions with the kinase hinge, mimicking the binding mode of ATP.[1] The core structure presents multiple vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Key positions for modification include the C4, C5, and C6 positions, which can be tailored to interact with specific sub-pockets within the ATP-binding site of different kinases.

Structure-Activity Relationship (SAR) of Pyrrolotriazine Kinase Inhibitors

The versatility of the pyrrolotriazine scaffold is evident from the diverse range of kinases it can be engineered to inhibit. Below, we explore the SAR of this class of compounds against several key kinase targets.

AAK1 Inhibitors: The Case of this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain. This compound is a potent and selective AAK1 inhibitor with an IC50 of 3.3 nM, featuring the pyrrolotriazine core.[4]

A 2023 study on pyrrolo[2,1-f][1][2]triazine-based AAK1 inhibitors sheds light on the SAR of this series. The core scaffold establishes the crucial hinge-binding interactions. Potency and selectivity are then modulated by substituents at various positions. An X-ray crystal structure of a pyrrolotriazine analog bound to AAK1 revealed that the pyrrolotriazine core forms typical donor-acceptor-donor hydrogen bonds with the hinge region. Substituents are directed towards other pockets of the ATP-binding site, such as the sugar pocket and a back pocket, where interactions can be optimized to enhance potency.[1]

HER Family and VEGFR Inhibitors

The pyrrolotriazine scaffold has also been extensively explored for the development of inhibitors targeting the human epidermal growth factor receptor (HER) family and vascular endothelial growth factor receptors (VEGFRs), which are critical targets in oncology.

-

BMS-599626 (AC480) is a selective inhibitor of HER1 (EGFR) and HER2, with IC50 values of 20 nM and 30 nM, respectively. It demonstrates significantly less potency against HER4 (IC50 = 190 nM) and over 100-fold selectivity against other kinases like VEGFR2.[5][6]

-

BMS-690514 is a pan-HER and VEGFR inhibitor, potently inhibiting EGFR (5 nM), HER2 (20 nM), and HER4 (60 nM), as well as the VEGFR family.[7][8]

For these inhibitors, a bulky anilino group at the C4 position is often crucial for achieving potent inhibition. Substituents at other positions, such as C5 and C6, are then varied to further enhance potency and improve pharmaceutical properties.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The pyrrolotriazine core has also been employed to develop inhibitors of PI3Ks, a family of lipid kinases central to cell growth and survival signaling. SAR studies in this area have led to the identification of potent and selective inhibitors of PI3K isoforms.[9] A 2020 study described a series of 6-aminocarbonyl pyrrolo[2,1-f][1][2]triazine derivatives with selective activity against p110α and p110δ isoforms of PI3K, with IC50 values in the low nanomolar range.[10]

Quantitative SAR Data

The following tables summarize the inhibitory activities of key pyrrolotriazine-based kinase inhibitors against their respective targets.

| Compound | Target(s) | IC50 (nM) | Reference(s) |

| This compound | AAK1 | 3.3 | [4] |

| BMS-599626 | HER1 (EGFR) | 20 | [5][6] |

| HER2 | 30 | [5][6] | |

| HER4 | 190 | [5][6] | |

| BMS-690514 | EGFR | 5 | [7][8] |

| HER2 | 20 | [7][8] | |

| HER4 | 60 | [7][8] | |

| Compound 14a | PI3Kα (p110α) | 122 | [10] |

| PI3Kδ (p110δ) | 119 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.

AAK1 Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against AAK1.

Materials:

-

Recombinant AAK1 enzyme

-

Synthetic peptide substrate (e.g., derived from AP2M1)

-

ATP (with [γ-³³P]ATP for radiometric detection)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant AAK1 enzyme, and the peptide substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

HER2 Kinase Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the inhibition of HER2 phosphorylation in a cellular context.

Materials:

-

HER2-overexpressing cancer cell line (e.g., BT-474, SK-BR-3)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-HER2 (pY1248), anti-total-HER2, and a secondary antibody conjugated to HRP.

-

Western blot equipment and reagents

-

Chemiluminescent substrate

Procedure:

-

Plate the HER2-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-HER2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total HER2.

-

Quantify the band intensities and calculate the percent inhibition of HER2 phosphorylation to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

References

- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bms 690514 — TargetMol Chemicals [targetmol.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AAK1 in Cellular Signaling and its Inhibition by BMS-901715: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][2][3][4] Its involvement in various signaling pathways, including Notch, WNT, and NF-κB, has made it an attractive therapeutic target for a range of diseases. BMS-901715 is a potent and selective inhibitor of AAK1 that serves as a critical tool for elucidating the kinase's function and as a potential therapeutic agent. This technical guide provides an in-depth overview of AAK1's function, its role in key signaling pathways, and quantitative data on its inhibition, along with detailed experimental protocols relevant to its study.

AAK1: Core Function and Mechanism

AAK1 is a key regulator of clathrin-mediated endocytosis, a process by which cells internalize molecules by the inward budding of membrane vesicles coated with the protein clathrin.[1][2][3] AAK1's primary function is to phosphorylate the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[1][2][5] The AP2 complex is a crucial component of the endocytic machinery, acting as a bridge between cargo proteins and the clathrin coat.

Phosphorylation of AP2M1 at Threonine 156 by AAK1 is a critical regulatory step that enhances the binding affinity of the AP2 complex to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of transmembrane cargo proteins.[6][7] This increased affinity ensures the efficient recruitment of cargo into nascent clathrin-coated pits, thereby promoting their internalization.[7] The kinase activity of AAK1 is stimulated by clathrin, suggesting a feedback mechanism that enhances cargo recruitment and internalization at sites of coated pit formation.[8][9]

Key Substrates and Interacting Partners of AAK1:

-

AP2M1 (μ2 subunit of AP2): The primary and most well-characterized substrate of AAK1.[1][2][5]

-

Numb: An endocytic protein involved in cell fate determination and receptor trafficking. AAK1 phosphorylates Numb, regulating its localization and endocytic activity.[6]

-

Notch: A transmembrane receptor involved in cell-cell communication. AAK1 interacts with the activated form of Notch, promoting its stability and signaling.[1][2][10]

-

LRP6: A co-receptor in the WNT signaling pathway. AAK1 can promote the clathrin-mediated endocytosis of LRP6, thereby negatively regulating WNT signaling.[11][12][13]

-

Clathrin: Both a structural component of coated pits and a stimulator of AAK1 kinase activity.[8][9]

Quantitative Data: Inhibition of AAK1

This compound is a potent and selective inhibitor of AAK1. The inhibitory activity of this and other compounds against AAK1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| This compound | AAK1 | 3.3 | - | Biochemical | [14] |

| LP-935509 | AAK1 | 3.3 | 0.9 | Biochemical | [14] |

| BMT-090605 | AAK1 | 0.6 | - | Biochemical | [14] |

| BMT-124110 | AAK1 | 0.9 | - | Biochemical | [14] |

| BMS-911172 | AAK1 | 35 | - | Biochemical | [14] |

| SGC-AAK1-1 | AAK1 | 270 | 9 | Biochemical | [14] |

| Compound 18 | AAK1 | 19 | - | Cell-based | [12] |

AAK1 in Cellular Signaling Pathways

AAK1's role extends beyond general endocytosis, influencing several critical signaling pathways.

Clathrin-Mediated Endocytosis (CME)

AAK1 is a central player in CME. Its phosphorylation of the AP2M1 subunit initiates a cascade of events leading to the internalization of cargo.

Caption: AAK1-mediated phosphorylation of AP2 in clathrin-mediated endocytosis.

Notch Signaling Pathway

AAK1 positively regulates the Notch signaling pathway. It interacts with the membrane-tethered, activated form of Notch, stabilizing it and promoting its localization to endosomes for subsequent signaling events.[1][2][10]

Caption: AAK1's role in the positive regulation of Notch signaling.

WNT Signaling Pathway

AAK1 can act as a negative regulator of the WNT signaling pathway. By promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, AAK1 can lead to its clearance from the cell surface, thereby dampening the WNT signal.[11][12][13]

Caption: AAK1 as a negative regulator of WNT signaling via LRP6 endocytosis.

NF-κB Signaling Pathway

AAK1 is implicated in the NF-κB signaling pathway. It is suggested to mediate the interaction of IκBα with inhibitors, leading to the phosphorylation and subsequent degradation of IκBα. This allows the activated NF-κB (p50-p65 dimer) to translocate to the nucleus and induce the transcription of target genes.

Caption: Proposed involvement of AAK1 in the NF-κB signaling pathway.

Experimental Protocols

In Vitro AAK1 Kinase Assay

This protocol is designed to measure the kinase activity of AAK1 by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.

Materials:

-

Recombinant active AAK1

-

Substrate: Recombinant AP2M1 or a synthetic peptide substrate (e.g., KEEQSQITSQVTGQIGWR)

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

[γ-³²P]ATP (10 μCi/μl)

-

10 mM ATP solution

-

Stop Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the AAK1 substrate, and the test compound (e.g., this compound) or vehicle (DMSO).

-

Add recombinant AAK1 to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km of AAK1 for ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the paper once with acetone (B3395972) and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for samples containing the test compound relative to the vehicle control.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This cell-based assay measures the effect of AAK1 inhibition on CME by quantifying the internalization of fluorescently labeled transferrin.[15][16][17]

Materials:

-

Adherent cells (e.g., HeLa or HEK293T)

-

Cell culture medium

-

Serum-free medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

This compound or other AAK1 inhibitors

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of this compound or vehicle in serum-free medium for 1-2 hours.

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

-

Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with a nuclear marker like DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Conclusion

AAK1 is a multifaceted kinase with a well-established role in clathrin-mediated endocytosis and emerging functions in critical signaling pathways such as Notch, WNT, and NF-κB. Its intricate involvement in these cellular processes underscores its significance as a potential therapeutic target for a variety of diseases. The potent and selective inhibitor, this compound, provides a valuable pharmacological tool for the continued investigation of AAK1's biological functions and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide offer a framework for researchers to further explore the roles of AAK1 and the effects of its inhibition.

References

- 1. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]

- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. pax-db.org [pax-db.org]

- 9. AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abmole.com [abmole.com]

- 15. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

The Central Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo molecules from the cell surface. This intricate process is tightly regulated by a complex network of proteins. Among these, the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator. This technical guide provides an in-depth exploration of the multifaceted role of AAK1 in CME, with a particular focus on its interaction with the adaptor protein complex 2 (AP2), the phosphorylation of the AP2 µ2 subunit, and the subsequent impact on cargo recognition and clathrin-coated pit formation. This document synthesizes key quantitative data, presents detailed experimental protocols for studying AAK1 function, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is the principal pathway for the uptake of nutrients, hormones, and other macromolecules, as well as for the recycling of synaptic vesicles. The process begins with the recruitment of adaptor proteins to the plasma membrane, which in turn recruit clathrin. Clathrin triskelia then assemble into a polygonal lattice, forming a clathrin-coated pit that invaginates and ultimately pinches off to form a clathrin-coated vesicle. This vesicle then traffics to early endosomes for sorting of its contents. The AP2 complex is a key heterotetrameric adaptor protein that links transmembrane cargo proteins to the assembling clathrin coat.

AAK1: A Key Regulator of Clathrin-Mediated Endocytosis

AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases and plays a crucial role in the regulation of CME.[1][2] It is enriched in regions of the cell that are active in endocytosis, such as presynaptic terminals in neurons and the leading edge of migrating cells, where it colocalizes with clathrin and the AP2 complex.[1]

The AAK1-AP2 Interaction: A Critical Hub in Endocytosis

AAK1 directly interacts with the AP2 complex, a central component of the endocytic machinery.[1][3] This interaction is mediated by the binding of AAK1 to the ear domain of the α-adaptin subunit of AP2.[1][2] This physical association positions AAK1 to phosphorylate the AP2 complex, thereby modulating its function.

Phosphorylation of the AP2 µ2 Subunit: The "On-Switch" for Cargo Binding

A primary function of AAK1 in CME is the specific phosphorylation of the µ2 subunit of the AP2 complex at threonine 156 (Thr-156).[3][4] This phosphorylation event is a critical regulatory step that significantly enhances the affinity of the AP2 complex for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of transmembrane cargo proteins.[3][4][5] This increased affinity ensures the efficient recognition and recruitment of cargo into nascent clathrin-coated pits.[4][5] The kinase activity of AAK1 is, in turn, stimulated by its interaction with assembled clathrin, suggesting a positive feedback mechanism that promotes efficient cargo capture and coated pit maturation.[6]

Regulation of Clathrin-Coated Pit Dynamics

By controlling the phosphorylation state of AP2, AAK1 influences the assembly and maturation of clathrin-coated pits. While AAK1-mediated phosphorylation of µ2 is crucial for efficient cargo internalization, sustained phosphorylation can inhibit the later stages of endocytosis.[1][2] This suggests that a cycle of phosphorylation and dephosphorylation of µ2 is necessary for the successful completion of CME, highlighting the dynamic regulatory role of AAK1.[1][2]

Beyond AP2: Other Substrates and Roles of AAK1

AAK1's role in endocytosis extends beyond the phosphorylation of AP2. It has also been shown to phosphorylate the endocytic protein Numb.[7][8] This phosphorylation is thought to be a critical step in promoting the maturation of clathrin-coated pits.[7][8] Furthermore, AAK1 has been implicated in the endocytosis of specific cargo, such as the WNT co-receptor LRP6, thereby acting as a negative regulator of WNT signaling.

Quantitative Data on AAK1 Function

The following tables summarize key quantitative data related to the function of AAK1 in clathrin-mediated endocytosis.

Table 1: AAK1 Interaction and Kinase Activity

| Parameter | Value | Species/System | Reference |

| Specific Activity of Recombinant AAK1 | 8.5 nmol/min/mg | Human (expressed in Sf9 cells) | [9] |

| AP2 Binding Affinity Enhancement (by µ2 phosphorylation) | ~25-fold | In vitro (surface plasmon resonance) | [4][5][10] |

| AP2 Binding Affinity Enhancement (by recombinant AAK1) | ~6-fold | In vitro (surface plasmon resonance) | [5] |

| IC50 of SGC-AAK1-1 (AAK1 inhibitor) | 270 nM | In vitro coupled enzyme assay | [11] |

| IC50 of Staurosporine (AAK1 inhibitor) | 120 nM | In vitro coupled enzyme assay | [11] |

| IC50 of TIM-063 (AAK1 inhibitor) | 8.51 µM | In vitro kinase assay | [12] |

| IC50 of TIM-098a (AAK1 inhibitor) | 0.24 µM | In vitro kinase assay | [12] |

Table 2: Effect of AAK1 on Endocytosis

| Condition | Effect | Assay System | Reference |

| Addition of 30 µg/ml AAK1-GST | Decrease in AP2-dependent transferrin sequestration | In vitro perforated cell assay | [1][6] |

| Overexpression of AAK1L CBD2 | Impaired transferrin endocytosis | HeLa cells | [13] |

| AAK1 depletion by RNAi | Impaired transferrin recycling | HeLa cells | [13] |

| Overexpression of Numb (T102A mutant) | Potent disruption of transferrin and LDL internalization | Not specified | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of AAK1's role in CME. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Caption: A generalized workflow for co-immunoprecipitation of AAK1 and AP2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of AAK1 in clathrin-mediated endocytosis.

In Vitro AAK1 Kinase Assay with AP2

This protocol is adapted from studies demonstrating AAK1-mediated phosphorylation of the AP2 µ2 subunit.

Reagents and Buffers:

-

Recombinant active AAK1 (e.g., from Sino Biological, Cat# A01-11G)

-

Purified AP2 complex

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 0.5 mg/ml BSA. Prepare 1X working solution with cold, distilled H₂O and add fresh DTT to a final concentration of 50 µM.

-

[γ-³²P]ATP (10 mCi/mmol)

-

4X SDS-PAGE sample buffer

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µl reaction, combine:

-

4 µl of 5X Kinase Assay Buffer

-

Purified AP2 complex (e.g., 1-2 µg)

-

Recombinant active AAK1 (e.g., 50-100 ng)

-

Nuclease-free water to a volume of 18 µl.

-

-

Initiate the reaction by adding 2 µl of 100 µM [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by adding 7 µl of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated proteins.

-

For quantitative analysis, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

Co-immunoprecipitation of AAK1 and AP2 from Cell Lysates

This protocol outlines the co-immunoprecipitation of endogenous AAK1 and the AP2 complex from cultured cells.

Reagents and Buffers:

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100.

-

Anti-AAK1 antibody (for immunoprecipitation)

-

Anti-α-adaptin antibody (for Western blot detection)

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

Procedure:

-

Culture cells (e.g., HeLa or HEK293T) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS and lyse them in ice-cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To the pre-cleared lysate (e.g., 1 mg of total protein), add 2-4 µg of anti-AAK1 antibody or normal rabbit IgG as a control.

-

Incubate overnight at 4°C on a rotator.

-

Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads using a magnetic stand and wash them three times with 1 ml of ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 30 µl of 1X SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes to elute the proteins.

-

Analyze the eluates by Western blotting using an anti-α-adaptin antibody to detect the co-immunoprecipitated AP2 complex.

Live-Cell Imaging of AAK1 Dynamics in Clathrin-Coated Pits

This protocol describes the use of Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamics of AAK1 at clathrin-coated pits in living cells.

Materials and Equipment:

-

Cell line stably or transiently expressing fluorescently tagged AAK1 (e.g., AAK1-mCherry) and a marker for clathrin-coated pits (e.g., Clathrin Light Chain-EGFP or AP2-σ2-EGFP).

-

Glass-bottom imaging dishes.

-

TIRF microscope equipped with appropriate lasers, emission filters, and a sensitive camera (e.g., EMCCD or sCMOS).

-

Image analysis software (e.g., ImageJ/Fiji with tracking plugins).

Procedure:

-

Plate cells expressing the fluorescently tagged proteins onto glass-bottom imaging dishes and allow them to adhere.

-

Before imaging, replace the culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with HEPES and serum).

-

Mount the dish on the TIRF microscope stage and maintain the cells at 37°C and 5% CO₂.

-

Identify a cell with good expression of both fluorescent proteins.

-

Set up the TIRF illumination to achieve a shallow penetration depth, selectively illuminating the plasma membrane.

-

Acquire time-lapse images in both channels (e.g., EGFP and mCherry) at a frame rate of approximately 0.5-1 Hz for a duration of 5-10 minutes.

-

Analyze the acquired image series using appropriate software.

-

Identify and track individual clathrin-coated pits in the EGFP channel.

-

Measure the fluorescence intensity of AAK1-mCherry in the corresponding regions of interest over time.

-

Correlate the recruitment and departure of AAK1 with the lifecycle of the clathrin-coated pit.

-

AAK1 as a Therapeutic Target

The critical role of AAK1 in CME has positioned it as an attractive target for therapeutic intervention in various diseases, including neurological disorders, viral infections, and cancer.[14] Several small molecule inhibitors of AAK1 have been developed and are being investigated for their therapeutic potential.[14] These inhibitors function by blocking the kinase activity of AAK1, thereby disrupting the phosphorylation of its substrates and interfering with the endocytic process.[14]

Conclusion

AAK1 is a multifaceted regulator of clathrin-mediated endocytosis, exerting its primary control through the phosphorylation of the AP2 µ2 subunit. This event enhances cargo recognition and is a critical step in the formation of clathrin-coated vesicles. The intricate interplay between AAK1, AP2, and clathrin highlights the dynamic and tightly regulated nature of this fundamental cellular process. A thorough understanding of AAK1's function, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for advancing our knowledge of CME and for the development of novel therapeutics targeting this pathway.

References

- 1. NanoLuc®-AAK1 Fusion Vector [promega.sg]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. wechat.promega.com.cn [wechat.promega.com.cn]

- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 8. biorxiv.org [biorxiv.org]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. protocols.io [protocols.io]

AAK1 Inhibition: A Novel Therapeutic Avenue for Neuropathic Pain

Note to the reader: The initial query for "BMS-901715" did not yield public data linking it to neuropathic pain research. However, extensive research on the target of this compound, Adaptor-Associated Kinase 1 (AAK1), has revealed a strong connection to neuropathic pain through other compounds, including Bristol-Myers Squibb's BMS-911172 . This technical guide will focus on the core topic of AAK1 inhibition for neuropathic pain, leveraging available data on relevant AAK1 inhibitors.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage or a malfunctioning nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with considerable side effects.[1] A promising novel approach targets the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking.[2][3][4][5][6] Inhibition of AAK1 has emerged as a potential non-opioid strategy for alleviating neuropathic pain, with preclinical and clinical evidence supporting its efficacy.[1][7][8][9]

Core Mechanism of Action: AAK1 in Neuropathic Pain

AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ2 subunit of the AP2 adaptor complex.[2][3][4][5][6] This process is crucial for the internalization of cell surface receptors, including those involved in pain signaling. In the context of neuropathic pain, the inhibition of AAK1 is thought to exert its analgesic effects primarily within the spinal cord.[7][8] The mechanism is linked to the enhancement of α2 adrenergic signaling, a known antinociceptive pathway.[7][8]

Signaling Pathway of AAK1 Inhibition in Neuropathic Pain

Caption: AAK1 inhibition enhances α2 adrenergic signaling, reducing pain transmission.

Quantitative Data on AAK1 Inhibitors

The following tables summarize key quantitative data for prominent AAK1 inhibitors from preclinical studies.

| Compound | Target | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Reference |

| BMS-911172 | AAK1 | 12 nM | 51 nM | [10] |

| Compound | Animal Model | Species | Dose | Efficacy | Reference |

| BMS-911172 | Chung Model (Spinal Nerve Ligation) | Mouse | 60 mg/kg s.c. | Reduced mechanical allodynia | [10] |

| BMS-911172 | Chronic Constriction Injury (CCI) | Rat | 60 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia | [10] |

| LP-935509 | Chung Model (Spinal Nerve Ligation) | Mouse | Not Specified | Reversed fully established pain behavior | [7][8] |

| LP-935509 | Chronic Constriction Injury (CCI) | Rat | Not Specified | Reduced evoked pain responses | [7][8] |

| LP-935509 | Streptozotocin (STZ) Model | Rat | Not Specified | Reduced evoked pain responses | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the study of AAK1 inhibitors for neuropathic pain.

Animal Models of Neuropathic Pain

1. Chung Model (Spinal Nerve Ligation - SNL):

-

Species: Mouse or Rat.

-

Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated with silk suture. The surgical wound is then closed. This procedure leads to the development of tactile allodynia in the affected paw.

-

Assessment: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

2. Chronic Constriction Injury (CCI) Model:

-

Species: Rat.

-

Procedure: The sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures are tied around the nerve. This induces a chronic nerve compression, leading to thermal hyperalgesia and mechanical allodynia.

-

Assessment:

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

-

Mechanical Allodynia: Measured using von Frey filaments as described for the Chung model.

-

3. Streptozotocin (STZ)-Induced Diabetic Neuropathy:

-

Species: Rat.

-

Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin. The development of hyperglycemia is confirmed, and neuropathic pain symptoms typically develop over several weeks.

-

Assessment: Evoked pain responses, including mechanical allodynia and thermal hyperalgesia, are measured.

Behavioral Assays

1. Formalin Test:

-

Purpose: To assess persistent pain.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. This induces a biphasic pain response: an acute phase (Phase I) lasting a few minutes, followed by a tonic phase (Phase II) lasting 20-40 minutes, which is associated with central sensitization.

-

Measurement: The time spent licking, biting, or flinching the injected paw is recorded. AAK1 knockout mice have shown a markedly reduced response in Phase II.[7][8]

Experimental Workflow for Preclinical Evaluation

References

- 1. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]

- 2. Gene - AAK1 [maayanlab.cloud]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. tandfonline.com [tandfonline.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Agent for Neuropathic Pain Shows Promise in Phase 2 Trial [painmedicinenews.com]

- 10. | BioWorld [bioworld.com]

AAK1 Inhibition: A Novel Therapeutic Avenue for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of neurological disorders, including neuropathic pain, Parkinson's disease, Alzheimer's disease, and schizophrenia.[1][2][3][4] Its pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking, positions it as a key regulator of neuronal function.[3][5][6] This technical guide provides a comprehensive overview of AAK1 inhibition as a therapeutic strategy, detailing its mechanism of action, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Regulating Synaptic Function through Endocytosis

AAK1's primary function lies in the regulation of CME. It directly interacts with and phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3][4][7][8] This phosphorylation event is a critical step in the recruitment of cargo to clathrin-coated pits, thereby modulating the internalization of receptors and the recycling of synaptic vesicles.[3][6] Inhibition of AAK1 disrupts this process, leading to a cascade of downstream effects that can be therapeutically beneficial in various neurological conditions.

In the context of neuropathic pain, AAK1 inhibitors have demonstrated significant antinociceptive effects in animal models.[9][10] The mechanism is linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[9][11] By interfering with AAK1 activity in the spinal cord, these inhibitors can reduce the hyperexcitability of neurons associated with chronic pain states.[2][9]

For neurodegenerative disorders like Parkinson's and Alzheimer's disease, the role of AAK1 is tied to processes such as α-synuclein aggregation and amyloid-β (Aβ) induced neurotoxicity.[2][12] AAK1 has been shown to influence the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2] In Alzheimer's disease, AAK1 is implicated in the endocytic processes that can contribute to Aβ-induced neuronal damage.[12][13]

Quantitative Efficacy of AAK1 Inhibitors

A growing body of preclinical evidence supports the therapeutic potential of AAK1 inhibitors. Several small molecule inhibitors have been developed and tested in various in vitro and in vivo models. The following table summarizes the inhibitory potency of key AAK1 inhibitors.

| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50 | Key Findings in Neurological Disorder Models | References |

| LP-935509 | AAK1 | 3.3 nM | 2.8 nM | Reduced pain behavior in mouse models of neuropathic pain (formalin test, spinal nerve ligation).[14] Showed antinociceptive activity in rat models of chronic constriction injury and diabetic peripheral neuropathy.[10] | [10][14][15] |

| BMS-986176/LX-9211 | AAK1 | 2.0 nM | - | Has entered clinical trials for neuropathic pain.[1][16] | [1][7][16] |

| TIM-098a | AAK1 | 0.24 µM | 0.87 µM | Identified as a novel AAK1 inhibitor with potential for Parkinson's disease therapy.[17] | [7][17] |

| BMS-911172 | AAK1 | 12 nM | 51 nM | Brain-penetrant inhibitor active in mouse and rat models of neuropathic pain.[18] | [7][18] |

| BMT-090605 | AAK1 | - | 0.63 nM | Potent and selective inhibitor used in preclinical studies to investigate the spinal mechanism of AAK1-mediated antinociception.[19] | [19][20] |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of AAK1 inhibitors.

AAK1 Kinase Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against the AAK1 enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by recombinant AAK1 in the presence of ATP. The amount of phosphorylation is quantified, and the inhibitory effect of a test compound is determined by the reduction in this signal.

Protocol:

-

Reagents: Recombinant human AAK1, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, AAK1 substrate peptide (e.g., derived from the μ2 protein), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay).[6][8]

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the recombinant AAK1 enzyme, the substrate peptide, and the kinase assay buffer.

-

Add the test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the signal using a suitable plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in AAK1 activity, by fitting the data to a dose-response curve.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cellular assay assesses the functional consequence of AAK1 inhibition on the CME pathway.

Principle: Transferrin, a protein that is internalized by cells exclusively through CME, is labeled with a fluorescent dye. The uptake of fluorescently labeled transferrin into cells is measured in the presence and absence of an AAK1 inhibitor.

Protocol:

-

Reagents: Cultured cells (e.g., HeLa or neuronal cells), cell culture medium, fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin), test compound, and a fixative (e.g., 4% paraformaldehyde).[9][21]

-

Procedure:

-

Plate cells on coverslips or in a multi-well plate.

-

Pre-incubate the cells with the test compound for a specified time.

-

Add the fluorescently labeled transferrin to the medium and incubate for a defined period to allow for uptake (e.g., 15-30 minutes at 37°C).

-

Wash the cells with cold PBS to remove unbound transferrin.

-

Fix the cells with paraformaldehyde.

-

Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

-

-

Data Analysis: Compare the amount of internalized transferrin in inhibitor-treated cells to that in control cells. A decrease in transferrin uptake indicates inhibition of CME.

Animal Models of Neuropathic Pain

a) Formalin Test: This model assesses both acute and persistent pain responses.

Principle: A dilute solution of formalin is injected into the hind paw of a rodent, which elicits a biphasic licking and biting response. The early phase (0-5 minutes) represents acute nociception, while the late phase (15-60 minutes) reflects inflammatory and central sensitization processes, which are relevant to neuropathic pain.[5][22][23]

Protocol:

-

Animals: Mice or rats.

-

Procedure:

-

Administer the AAK1 inhibitor or vehicle to the animals at a predetermined time before the formalin injection.

-

Inject a small volume of dilute formalin (e.g., 5%) into the plantar surface of one hind paw.

-

Observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw.

-

-

Data Analysis: Compare the duration of nociceptive behaviors in the inhibitor-treated group to the vehicle-treated group for both the early and late phases. A reduction in the late-phase response is indicative of an anti-hyperalgesic effect.

b) Von Frey Test for Mechanical Allodynia: This test measures the sensitivity to a non-painful mechanical stimulus.

Principle: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. In models of neuropathic pain, this threshold is significantly reduced (allodynia).[1][4][13][24]

Protocol:

-

Animals: Mice or rats with an induced neuropathy (e.g., chronic constriction injury or spinal nerve ligation).

-

Procedure:

-

Place the animal in a testing chamber with a mesh floor that allows access to the paws.

-

Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the paw.

-

The withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response in 50% of the applications (using the up-down method).

-

Administer the AAK1 inhibitor or vehicle and measure the withdrawal threshold at different time points.

-

-

Data Analysis: An increase in the paw withdrawal threshold in the inhibitor-treated group compared to the vehicle group indicates a reduction in mechanical allodynia.

Morris Water Maze for Cognitive Function in Alzheimer's Disease Models

Principle: This task assesses spatial learning and memory in rodents. Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[2][18][25][26][27]

Protocol:

-

Animals: Transgenic mouse models of Alzheimer's disease or control mice.

-

Procedure:

-

Acquisition Phase: For several consecutive days, place the mouse in the water maze and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency) and the path taken.

-

Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the quadrant where the platform was previously located.

-

Administer the AAK1 inhibitor or vehicle throughout the testing period.

-

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the inhibitor-treated and vehicle-treated groups. Improved performance in the inhibitor-treated group suggests a beneficial effect on cognitive deficits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to AAK1 inhibition.

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Caption: AAK1 inhibition alleviates neuropathic pain by reducing neuronal hyperexcitability.

Caption: Workflow for evaluating AAK1 inhibitors in preclinical models of neuropathic pain.

Conclusion and Future Directions

The inhibition of AAK1 presents a promising and innovative therapeutic strategy for a variety of debilitating neurological disorders. The mechanism, centered on the modulation of clathrin-mediated endocytosis, offers a novel approach to correcting the underlying synaptic dysfunctions that characterize these conditions. The robust preclinical data for several AAK1 inhibitors, particularly in the realm of neuropathic pain, has paved the way for clinical investigation.

Future research should continue to explore the full therapeutic potential of AAK1 inhibition in other neurological disorders. Further elucidation of the downstream signaling consequences of AAK1 inhibition in different neuronal populations will be crucial for understanding the breadth of its effects and for identifying potential biomarkers of response. The development of highly selective and brain-penetrant AAK1 inhibitors will be paramount for translating the promising preclinical findings into effective and safe therapies for patients suffering from these challenging neurological diseases.

References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 5. criver.com [criver.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 9. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 17. scispace.com [scispace.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. abmole.com [abmole.com]

- 21. protocols.io [protocols.io]

- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 23. nuchemsciences.com [nuchemsciences.com]

- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 27. news-medical.net [news-medical.net]

BMS-901715: A Potential Host-Targeted Antiviral Agent for a New Generation of Virology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-901715, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), represents a promising, yet underexplored, candidate for host-targeted antiviral therapy.[1] While primarily investigated for neuropathic pain, its mechanism of action directly intersects with the life cycle of numerous viruses that rely on clathrin-mediated endocytosis for cellular entry. This guide provides a comprehensive overview of the scientific rationale, potential applications, and experimental frameworks for evaluating this compound as a broad-spectrum antiviral agent. By targeting a host cellular protein, this approach offers a higher barrier to the development of viral resistance.

Introduction: The Role of AAK1 in Viral Infections

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis (CME).[2][3] This cellular process is essential for the internalization of various cargo, but it is also hijacked by a wide range of viruses to gain entry into host cells.[4][5] AAK1 facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated pits.[3][6]

Viruses known to utilize the AAK1-dependent CME pathway for entry include:

-

Rabies Virus[6]

By inhibiting AAK1, this compound can potentially disrupt the entry of these and other viruses, making it a candidate for a broad-spectrum antiviral.[9][11]

This compound: Compound Profile and Quantitative Data

This compound is a small molecule inhibitor of AAK1. While specific antiviral data for this compound is not yet available in published literature, its high potency against its molecular target is well-characterized. The following table summarizes the available quantitative data for this compound and other notable AAK1 inhibitors with demonstrated antiviral potential.

| Compound | Target(s) | IC50 (AAK1) | Antiviral Activity (EC50) | References |

| This compound | AAK1 | 3.3 nM | Data not available | [1] |

| Sunitinib | AAK1, GAK, etc | - | Dengue virus, Ebola virus, SARS-CoV-2 (EC50 values vary by study and virus) | [6][7][11] |

| Erlotinib | GAK, EGFR, etc | - | Hepatitis C virus, Dengue virus, Ebola virus (EC50 values vary by study and virus) | [3][11] |

| Baricitinib | JAK1/2, AAK1 | - | SARS-CoV-2 (Predicted to inhibit viral entry through AAK1) | [10][12] |

Signaling Pathways and Mechanism of Action

The primary mechanism through which this compound is hypothesized to exert its antiviral effect is the inhibition of AAK1-mediated viral entry. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

To evaluate the potential antiviral applications of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

AAK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting AAK1 kinase activity.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate peptide (e.g., a peptide derived from AP2M1)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of AAK1 enzyme and substrate peptide solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Viral Entry Assay

Objective: To assess the ability of this compound to inhibit the entry of a specific virus into host cells.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Huh-7.5 for HCV, Vero E6 for SARS-CoV-2)

-

Virus stock (e.g., pseudotyped virus expressing a reporter gene like luciferase or GFP, or wild-type virus)

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for detecting viral infection (e.g., luciferase assay reagent, flow cytometer for GFP, or antibodies for immunofluorescence)

Procedure:

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate for a period sufficient for viral entry but not for subsequent replication cycles (typically 2-4 hours).

-

Remove the virus- and compound-containing medium and wash the cells with PBS.

-

Add fresh medium and incubate for a period appropriate for the reporter gene expression or viral protein production (e.g., 48-72 hours).

-

Quantify the level of infection:

-

For luciferase reporter viruses, lyse the cells and measure luciferase activity.

-

For GFP reporter viruses, measure the percentage of GFP-positive cells by flow cytometry.

-

For wild-type viruses, fix the cells and perform immunofluorescence staining for a viral antigen.

-

-

Calculate the EC50 value by plotting the percentage of infection inhibition against the logarithm of the this compound concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound as an antiviral candidate.

Caption: Preclinical workflow for antiviral evaluation.

Conclusion and Future Directions